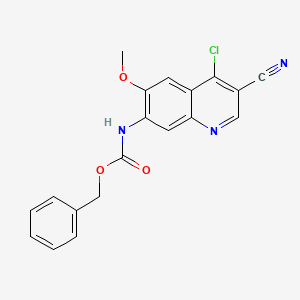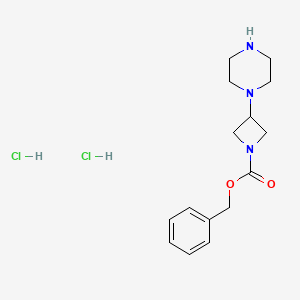
Benzyl 3-piperazin-1-ylazetidine-1-carboxylate;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 3-piperazin-1-ylazetidine-1-carboxylate;dihydrochloride is a chemical compound with the molecular formula C14H22N4O22HCl It is a derivative of azetidine and piperazine, which are both important scaffolds in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-piperazin-1-ylazetidine-1-carboxylate;dihydrochloride typically involves the reaction of benzyl azetidine-1-carboxylate with piperazine in the presence of a suitable solvent and catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Step 1: Benzyl azetidine-1-carboxylate is prepared by reacting azetidine with benzyl chloroformate in the presence of a base such as triethylamine.
Step 2: The resulting benzyl azetidine-1-carboxylate is then reacted with piperazine in a solvent like dichloromethane or ethanol, using a catalyst such as palladium on carbon.
Step 3: The final product, Benzyl 3-piperazin-1-ylazetidine-1-carboxylate, is isolated and purified through crystallization or chromatography techniques.
Step 4: The compound is then converted to its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure its suitability for research and development purposes.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 3-piperazin-1-ylazetidine-1-carboxylate;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azetidine or piperazine derivatives.
Applications De Recherche Scientifique
Benzyl 3-piperazin-1-ylazetidine-1-carboxylate;dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Benzyl 3-piperazin-1-ylazetidine-1-carboxylate;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl 3-pyrroline-1-carboxylate: A similar compound with a pyrroline ring instead of an azetidine ring.
3-(Piperazin-1-yl)-1,2-benzothiazole: A compound with a benzothiazole ring instead of an azetidine ring.
Uniqueness
Benzyl 3-piperazin-1-ylazetidine-1-carboxylate;dihydrochloride is unique due to its combination of azetidine and piperazine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C15H23Cl2N3O2 |
|---|---|
Poids moléculaire |
348.3 g/mol |
Nom IUPAC |
benzyl 3-piperazin-1-ylazetidine-1-carboxylate;dihydrochloride |
InChI |
InChI=1S/C15H21N3O2.2ClH/c19-15(20-12-13-4-2-1-3-5-13)18-10-14(11-18)17-8-6-16-7-9-17;;/h1-5,14,16H,6-12H2;2*1H |
Clé InChI |
NUXTXKGVHMVEST-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2CN(C2)C(=O)OCC3=CC=CC=C3.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


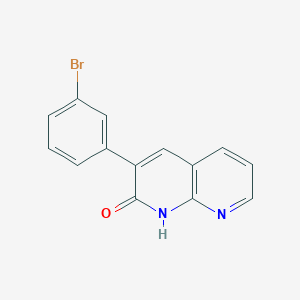
![N-(4'-Formyl[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B13918719.png)


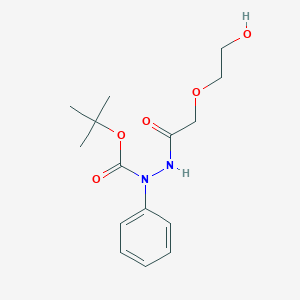
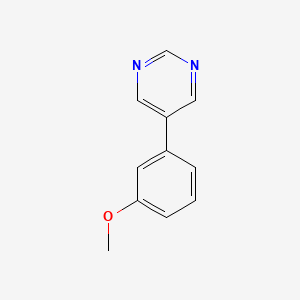
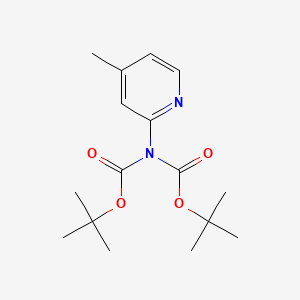
![8-Bromo-5-iodopyrido[3,4-B]pyrazine](/img/structure/B13918759.png)
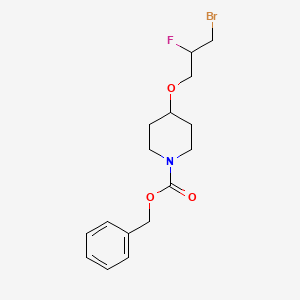

![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B13918773.png)
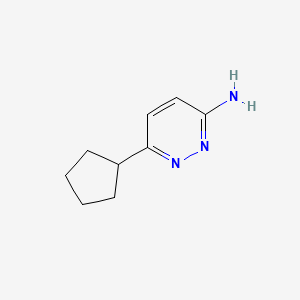
![Naphtho[1,2-b]benzofuran-9-ylboronic acid](/img/structure/B13918777.png)
